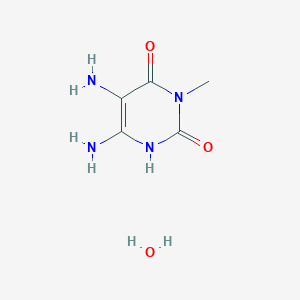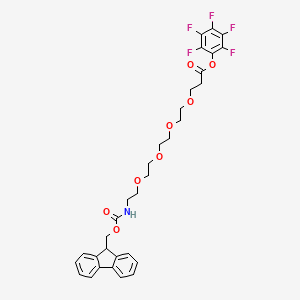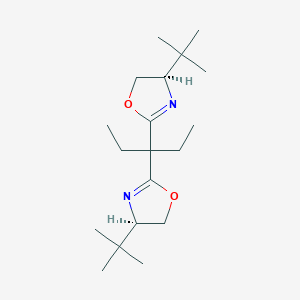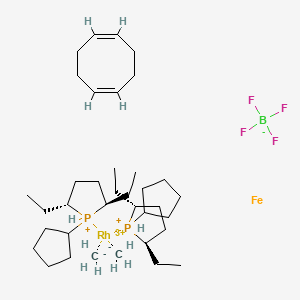
5,6-Diamino-3-methyluracil hemihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Diamino-3-methyluracil hemihydrate (DAMUH) is an important small molecule that has been gaining attention in the scientific community due to its wide range of applications. DAMUH is a crystalline compound, which contains one molecule of 5,6-diamino-3-methyluracil and two molecules of water. It is produced by the condensation of 5,6-diamino-3-methyluracil and water. DAMUH has been studied extensively in the fields of biochemistry and physiology, and has been found to have a variety of beneficial effects.
Applications De Recherche Scientifique
5,6-Diamino-3-methyluracil hemihydrate has been studied extensively in the fields of biochemistry and physiology, and has been found to have a variety of beneficial effects. It has been used in research to study the structure and function of proteins, as well as in the study of enzyme kinetics and DNA replication. This compound has also been used in cell culture studies, to study the effects of drugs on cells, and to study the effects of environmental pollutants on cells. Additionally, this compound has been used in the study of the effects of radiation on cells, and to study the effects of radiation on DNA.
Mécanisme D'action
The mechanism of action of 5,6-Diamino-3-methyluracil hemihydrate is not completely understood. It is believed that this compound acts as a chelator, binding to metal ions and preventing them from binding to other molecules. This binding prevents the metal ions from participating in biochemical reactions, thus inhibiting the activity of enzymes and other proteins. Additionally, this compound has been found to bind to DNA and RNA, preventing them from binding to other molecules and thus inhibiting the activity of DNA and RNA-dependent enzymes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes and other proteins, as well as to inhibit the activity of DNA and RNA-dependent enzymes. Additionally, this compound has been found to have anti-inflammatory and anti-oxidant effects, and to protect cells from damage caused by radiation.
Avantages Et Limitations Des Expériences En Laboratoire
There are several advantages to using 5,6-Diamino-3-methyluracil hemihydrate in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is relatively easy to synthesize. Additionally, its crystalline form makes it easy to store and handle. However, there are some limitations to using this compound in laboratory experiments. It is a relatively large molecule, which can make it difficult to transport into cells or to target specific proteins or enzymes. Additionally, it is not very soluble in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several possible future directions for the use of 5,6-Diamino-3-methyluracil hemihydrate. It has been proposed that this compound could be used as a targeted drug delivery system, as it has been shown to bind to certain proteins and enzymes. Additionally, this compound could be used to study the effects of environmental pollutants on cells, as well as to study the effects of radiation on cells. Finally, this compound could be used to study the structure and function of proteins, as well as to study enzyme kinetics and DNA replication.
Méthodes De Synthèse
5,6-Diamino-3-methyluracil hemihydrate is synthesized by the condensation of 5,6-diamino-3-methyluracil and water. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds in two steps. In the first step, the base catalyzes the condensation of the two reactants to form a diazonium salt. In the second step, the diazonium salt is hydrolyzed to form the desired product, this compound. The reaction is usually carried out in an aqueous solution at a temperature of 60-80°C.
Propriétés
IUPAC Name |
5,6-diamino-3-methyl-1H-pyrimidine-2,4-dione;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2.H2O/c1-9-4(10)2(6)3(7)8-5(9)11;/h6-7H2,1H3,(H,8,11);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEAFEGJYIBPQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(NC1=O)N)N.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1R,5S)-8-Isobutyl-8-azabicyclo[3.2.1]octan-3-one; 95%](/img/structure/B6303765.png)
![[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer solution 97% (1 mM in 0.1 Molar aqueous NaIO3)](/img/structure/B6303767.png)





